molecular formula C11H12ClNO B13578330 2-(5-Chloro-2-propoxyphenyl)acetonitrile

2-(5-Chloro-2-propoxyphenyl)acetonitrile

Cat. No.: B13578330
M. Wt: 209.67 g/mol
InChI Key: BXTDOTRTQXANOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-propoxyphenyl)acetonitrile, with the CAS Number 26938-86-3, is a valuable chemical intermediate in organic synthesis and pharmaceutical research . This aromatic compound features a chloro substituent and a propoxy side chain, giving it a molecular formula of C11H12ClNO and a molecular weight of 209.67 . Its structure, which can be represented by the SMILES notation N#CCC1=CC(Cl)=CC=C1OCCC, contains a reactive nitrile group (CC#N) that serves as a versatile handle for further chemical transformations, such as conversion to carboxylic acids, amides, or tetrazole rings, which are common motifs in drug discovery . Researchers utilize this compound as a key building block for the synthesis of more complex molecules. For instance, it can be a precursor in the production of substances like 2-(5-Chloro-2-propoxyphenyl)ethanol, demonstrating its role in constructing phenethylamine-derived structures with potential pharmacological interest . The presence of both electron-withdrawing (chloro, nitrile) and electron-donating (propoxy) groups on the phenyl ring makes it a unique scaffold for medicinal chemistry, particularly in the development of receptor-targeted ligands. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Proper laboratory procedures and safe handling practices should always be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-(5-chloro-2-propoxyphenyl)acetonitrile

InChI

InChI=1S/C11H12ClNO/c1-2-7-14-11-4-3-10(12)8-9(11)5-6-13/h3-4,8H,2,5,7H2,1H3

InChI Key

BXTDOTRTQXANOM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)CC#N

Origin of Product

United States

Synthetic Methodologies for 2 5 Chloro 2 Propoxyphenyl Acetonitrile

Established Synthetic Routes and Reaction Pathways

The most established and logical synthetic route to 2-(5-Chloro-2-propoxyphenyl)acetonitrile (B6257248) involves a two-step process. This pathway begins with the synthesis of a key intermediate, 2-(5-chloro-2-hydroxyphenyl)acetonitrile, which is subsequently etherified to yield the final product.

Precursor Chemistry and Starting Materials

The primary precursor for the synthesis of this compound is 2-(5-chloro-2-hydroxyphenyl)acetonitrile . This intermediate contains the necessary chlorophenylacetonitrile backbone. The synthesis of this precursor typically starts from 5-chloro-2-hydroxybenzyl alcohol .

A common method for the conversion of hydroxybenzyl alcohols to the corresponding hydroxyphenylacetonitriles involves a nucleophilic substitution reaction where the hydroxyl group is replaced by a cyanide group. This transformation can be achieved by first converting the alcohol to a better leaving group, such as a benzyl (B1604629) halide, followed by reaction with a cyanide salt. Alternatively, a direct cyanation of the benzyl alcohol can be performed. google.com

Key Reaction Steps and Conditions

The synthesis of this compound can be broken down into two principal reaction steps:

Step 1: Synthesis of 2-(5-chloro-2-hydroxyphenyl)acetonitrile

This step involves the conversion of 5-chloro-2-hydroxybenzyl alcohol to 2-(5-chloro-2-hydroxyphenyl)acetonitrile. A general method for this type of transformation involves the reaction of the corresponding benzyl alcohol with a cyanide source, such as potassium cyanide, in a suitable solvent like dimethylsulfoxide (DMSO). The reaction is typically carried out at an elevated temperature. google.com The benzylic alcohol is converted into a species susceptible to nucleophilic attack by the cyanide ion.

Step 2: Williamson Ether Synthesis

The second step is the etherification of the phenolic hydroxyl group of 2-(5-chloro-2-hydroxyphenyl)acetonitrile with a propyl halide. This classic S(_N)2 reaction, known as the Williamson ether synthesis, is a widely used and effective method for preparing ethers. masterorganicchemistry.com

In a typical procedure, the phenolic proton of 2-(5-chloro-2-hydroxyphenyl)acetonitrile is first deprotonated by a base to form a more nucleophilic phenoxide ion. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K(_2)CO(_3)), or sodium hydroxide (B78521) (NaOH). chegg.com The reaction is generally performed in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), which can solvate the cation but does not solvate the nucleophile, thereby increasing its reactivity. chegg.com Following the formation of the phenoxide, the propyl halide (e.g., 1-bromopropane) is added, and the mixture is heated to facilitate the nucleophilic substitution. chegg.com

StepReactantsReagents & SolventsKey ConditionsProduct
15-chloro-2-hydroxybenzyl alcoholPotassium cyanide, Dimethylsulfoxide (DMSO)Elevated temperature2-(5-chloro-2-hydroxyphenyl)acetonitrile
22-(5-chloro-2-hydroxyphenyl)acetonitrile, 1-BromopropaneSodium hydride (NaH), AcetonitrileRefluxThis compound

Alternative and Emerging Synthetic Strategies

While the two-step approach is well-established, alternative and emerging strategies aim to improve efficiency, reduce the number of steps, or employ milder reaction conditions.

One alternative approach involves the direct cyanation of benzylic alcohols using an isonitrile as the cyanide source, catalyzed by a boron Lewis acid such as tris(pentafluorophenyl)borane (B72294) (B(C(_6)F(_5))(_3)). mdpi.com This method offers a direct route to the nitrile functionality from the alcohol without the need for harsh reagents.

Another emerging strategy is the use of phase-transfer catalysis (PTC) for the Williamson ether synthesis step. PTC can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide by transporting the nucleophile into the organic phase. crdeepjournal.orgphasetransfer.comprinceton.edu This technique often allows for the use of less expensive bases like sodium hydroxide and can be performed in a biphasic system, simplifying the work-up procedure. crdeepjournal.orgbiomedres.us The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly accelerate the reaction rate. princeton.edu

Microwave-assisted synthesis is another modern technique that can be applied to the Williamson ether synthesis. nih.govsemanticscholar.orgmdpi.com Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating of the reaction mixture. nih.govnih.gov

StrategyDescriptionPotential Advantages
Direct CyanationBoron Lewis acid-catalyzed reaction of the benzyl alcohol with an isonitrile. mdpi.comMilder conditions, direct conversion of alcohol to nitrile.
Phase-Transfer Catalysis (PTC)Use of a catalyst to facilitate the transfer of the phenoxide ion between aqueous and organic phases in the Williamson ether synthesis. crdeepjournal.orgprinceton.eduUse of inexpensive bases, simplified workup, milder conditions.
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate the Williamson ether synthesis. nih.govnih.govReduced reaction times, potentially higher yields.

Optimization of Synthesis for Research Scale Production

For research-scale production, optimizing the synthetic route is crucial for obtaining sufficient quantities of the target compound in a timely and efficient manner.

In the Williamson ether synthesis step, several parameters can be optimized. The choice of base is critical; strong bases like sodium hydride ensure complete deprotonation of the phenol (B47542), leading to higher yields, but require anhydrous conditions. chegg.com Weaker bases like potassium carbonate are easier to handle but may require longer reaction times or higher temperatures.

The solvent also plays a significant role. Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions as they enhance the nucleophilicity of the alkoxide. masterorganicchemistry.com

For the alkylating agent, using a more reactive halide, such as propyl iodide instead of propyl bromide, can increase the reaction rate. However, this must be balanced with the cost and stability of the reagent.

The reaction temperature and time are also key variables to optimize. Higher temperatures can increase the reaction rate but may also lead to side reactions. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

The purification of the final product is another important aspect. Column chromatography is a common method for purifying organic compounds on a research scale, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

ParameterOptionsConsiderations for Optimization
Base NaH, K(_2)CO(_3), NaOHStrength of base, handling requirements (anhydrous vs. aqueous), cost.
Solvent Acetonitrile, DMF, DMSOPolarity, aprotic nature to enhance nucleophilicity, boiling point.
Propylating Agent 1-Bromopropane, Propyl iodideReactivity (I > Br), cost, stability.
Catalyst (for PTC) Quaternary ammonium saltsEfficiency in transferring the nucleophile, stability under reaction conditions.
Energy Source Conventional heating, Microwave irradiationReaction time, energy consumption, potential for improved yields.
Purification Recrystallization, Column chromatographyPurity requirements, scalability of the purification method.

Chemical Reactivity and Transformation Studies of 2 5 Chloro 2 Propoxyphenyl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group, -CH₂CN, is a versatile functional group in organic synthesis, capable of participating in a variety of chemical transformations.

The acetonitrile moiety in 2-(5-Chloro-2-propoxyphenyl)acetonitrile (B6257248) exhibits dual reactivity. The hydrogen atoms on the carbon adjacent to the cyano group (the α-carbon) are acidic due to the electron-withdrawing nature of the nitrile. dicp.ac.cn The use of a strong base can deprotonate this α-carbon to generate a resonance-stabilized carbanion. This carbanion acts as a potent nucleophile, capable of reacting with a range of electrophiles.

Conversely, the carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. This can lead to addition reactions or hydrolysis of the nitrile to form an amide or a carboxylic acid, depending on the reaction conditions.

Table 1: Nucleophilic and Electrophilic Nature of the Acetonitrile Moiety

Moiety Component Chemical Character Potential Reactions
α-Methylene (-CH₂-) Acidic Protons Alkylation, Aldol condensation, Michael addition
Nitrile Carbon (-C≡N) Electrophilic Nucleophilic addition, Hydrolysis, Reduction

Cyanomethylation is a key chemical transformation that involves the introduction of a cyanomethyl group (-CH₂CN) into a molecule. nih.gov This process is valuable for synthesizing compounds containing cyano groups, which are precursors to amines, carboxylic acids, and other functional groups. nih.gov In the context of this compound, the acetonitrile moiety itself can act as the cyanomethylating agent.

This can occur through several mechanisms:

Base-Mediated Deprotonation: As described above, forming the nucleophilic cyanomethyl anion for reaction with electrophilic substrates.

Radical Formation: The abstraction of a hydrogen atom from the α-carbon can generate a cyanomethyl radical. encyclopedia.pubrsc.org This radical species can then participate in addition reactions, particularly with alkenes and alkynes. nih.gov

Metal-Catalyzed Activation: Transition metals, such as copper, can catalyze the C-H activation of the acetonitrile group, facilitating its addition to substrates like imines and α,β-unsaturated compounds. encyclopedia.pubnih.gov This method provides an efficient route to synthesize various nitrile-containing molecules. nih.gov

Reactivity of the Chlorinated Propoxyphenyl Moiety

The aromatic ring of the compound is substituted with a propoxy group, a chlorine atom, and the cyanomethyl group. These substituents dictate the ring's reactivity towards both nucleophilic and electrophilic attack.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the leaving group is the chlorine atom. However, the ring lacks strong electron-withdrawing groups in the critical ortho or para positions. The propoxy group is electron-donating, while the cyanomethyl group is only moderately electron-withdrawing. Consequently, standard nucleophilic aromatic substitution at the chlorine-bearing carbon is generally disfavored and would likely require harsh reaction conditions or alternative mechanistic pathways. libretexts.orgyoutube.com

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present on the ring. youtube.com

The directing effects of the substituents on the this compound ring are as follows:

-OCH₂CH₂CH₃ (Propoxy group at C2): A strongly activating group that directs incoming electrophiles to the ortho (C3) and para (C6) positions.

-Cl (Chloro group at C5): A deactivating group that directs ortho (C4, C6) and para (C2).

-CH₂CN (Cyanomethyl group at C1): A weakly deactivating group that directs to the ortho (C2, C6) and para (C4) positions.

The combined influence of these groups suggests that the most favorable positions for electrophilic attack are those activated by multiple groups, particularly the powerful propoxy activator.

Based on this analysis, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C6 position, with potential for substitution at the C4 position as a minor product. youtube.comyoutube.com

Specific Organic Transformations Involving the Compound

The functional groups present in this compound allow for a variety of specific organic transformations, converting it into other useful chemical structures.

Table 3: Potential Organic Transformations

Functional Group Reagents and Conditions Product Type
Nitrile (-C≡N) H₃O⁺, heat or OH⁻, heat Carboxylic acid (-COOH)
Nitrile (-C≡N) H₂SO₄ (conc.), H₂O Amide (-CONH₂)
Nitrile (-C≡N) LiAlH₄ or H₂, Raney Ni Primary amine (-CH₂NH₂)
Propoxy Ether (-OPr) HBr or HI (conc.), heat Phenol (B47542) (-OH)
Aromatic Ring HNO₃, H₂SO₄ Nitro-substituted derivative

Structural Elucidation and Advanced Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful, non-destructive method for identifying the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies. When infrared light is passed through a sample, molecules absorb radiation at specific wavenumbers corresponding to their vibrational modes, resulting in an FT-IR spectrum. In contrast, FT-Raman spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light, which provides complementary information about the molecular vibrations.

For 2-(5-Chloro-2-propoxyphenyl)acetonitrile (B6257248), these techniques are instrumental in confirming the presence of its key structural components: the substituted aromatic ring, the nitrile group, the ether linkage, the propyl chain, and the carbon-chlorine bond.

The nitrile group (C≡N) is expected to show a strong, sharp absorption band in the FT-IR spectrum, a region that is typically free from other interfering peaks. In the FT-Raman spectrum, this stretching vibration would also be clearly visible. The aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these peaks as well as the out-of-plane C-H bending vibrations in the lower frequency region (900-650 cm⁻¹).

The ether linkage (Ar-O-C) is characterized by its asymmetric C-O-C stretching vibration, which typically appears as a strong band in the FT-IR spectrum. The aliphatic propyl group would be identified by its C-H stretching vibrations just below 3000 cm⁻¹ and its bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. Finally, the C-Cl bond stretching vibration is expected to appear in the fingerprint region of the spectrum.

While specific experimental data for this compound is not publicly available, the following table outlines the expected vibrational frequencies for its constituent functional groups based on established correlation charts.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected FT-IR Wavenumber (cm⁻¹)Expected FT-Raman Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N)C≡N Stretch2260 - 22202260 - 2220Sharp, Medium-Strong
Aromatic RingC-H Stretch3100 - 30003100 - 3000Medium-Weak
C=C Stretch1625 - 14501625 - 1450Variable
C-H Bending (out-of-plane)900 - 675WeakStrong
Ether (Ar-O-C)Asymmetric C-O-C Stretch1275 - 1200VariableStrong
Symmetric C-O-C Stretch1075 - 1020VariableMedium
Alkyl (Propyl)C-H Stretch2975 - 28502975 - 2850Strong
CH₂/CH₃ Bending1470 - 13701470 - 1370Medium
HaloalkaneC-Cl Stretch800 - 600800 - 600Strong

Note: The data in this table represents typical frequency ranges for the specified functional groups and does not constitute experimental results for this compound.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its chromophores—the parts of the molecule that contain π-electrons or non-bonding n-electrons.

The primary chromophore in this compound is the substituted benzene ring. The π → π* transitions within the aromatic system are expected to produce characteristic absorption bands in the UV region. Typically, benzene derivatives show a strong primary band (E2-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm. The presence of substituents—the chloro, propoxy, and acetonitrile (B52724) groups—will cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). The propoxy group, an auxochrome with non-bonding electrons on the oxygen atom, is expected to cause a red shift (bathochromic shift) of the B-band to longer wavelengths and an increase in its intensity. The chloro and acetonitrile substituents will also influence the electronic structure and thus the absorption spectrum.

Analysis of the UV-Vis spectrum, typically recorded in a transparent solvent like acetonitrile or ethanol, would allow for the characterization of the compound's electronic structure.

Interactive Data Table: Expected UV-Visible Absorption Maxima

ChromophoreElectronic TransitionTypical λmax Range (nm)Notes
Substituted Benzene Ringπ → π* (E2-band)200 - 220High molar absorptivity (ε).
Substituted Benzene Ringπ → π* (B-band)260 - 290Lower molar absorptivity (ε), sensitive to substitution.
Nitrile (-C≡N)n → σ*< 200Typically not observed in standard UV-Vis range.

Note: The data in this table represents typical absorption ranges for the specified chromophores and does not constitute experimental results for this compound. The exact λmax would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the exact positions of the atoms can be determined.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths: Precise measurements of the distances between all bonded atoms (e.g., C=C, C-O, C-Cl, C≡N).

Bond Angles: The angles between adjacent bonds, which define the geometry of the molecule.

Torsional Angles: The dihedral angles that describe the conformation of flexible parts of the molecule, such as the propoxy group and its orientation relative to the benzene ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing any intermolecular interactions such as van der Waals forces or dipole-dipole interactions that stabilize the solid-state structure.

Absolute Stereochemistry: If the molecule were chiral and crystallized in a non-centrosymmetric space group, its absolute configuration could be determined.

As no published crystal structure for this compound is available, a data table of its crystallographic parameters cannot be presented. However, such an analysis would be the gold standard for confirming the compound's connectivity and solid-state conformation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2-(5-Chloro-2-propoxyphenyl)acetonitrile (B6257248).

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule with flexible groups, such as the propoxy group in this compound, conformational analysis is performed to identify various low-energy conformers. These calculations can predict key geometrical parameters.

Interactive Table: Predicted Geometrical Parameters for this compound Note: The following data is illustrative of typical DFT calculation outputs. Actual values would be derived from specific computational studies.

ParameterBond/AngleCalculated Value
Bond LengthC≡N~1.15 Å
Bond LengthC-Cl~1.74 Å
Bond LengthC-O (aromatic)~1.37 Å
Bond AngleC-C-C (propoxy)~109.5°
Dihedral AngleC(aromatic)-O-C-CVaries with conformer

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich propoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the acetonitrile (B52724) group and the aromatic ring.

Interactive Table: FMO Properties of this compound Note: The following data is illustrative of typical DFT calculation outputs. Actual values would be derived from specific computational studies.

OrbitalEnergy (eV)Primary Localization
HOMO-6.5 eVPropoxy-benzene ring
LUMO-1.2 eVAcetonitrile and aromatic system
Energy Gap (ΔE)5.3 eVIndicates high kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In this compound, the most negative regions are anticipated around the nitrogen atom of the nitrile group and the oxygen atom of the propoxy group. Positive potentials are generally found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E2) can be calculated. For this compound, significant interactions would include delocalization from the oxygen lone pairs into the aromatic ring's antibonding orbitals (n → π*) and from the aromatic π system into the antibonding orbitals of the acetonitrile group.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a quantitative description of electron localization in a molecule. researchgate.net They are used to identify regions corresponding to atomic cores, covalent bonds, and lone pairs. In ELF analysis, values close to 1.0 indicate highly localized electron pairs, such as in covalent bonds or lone pairs, while smaller values represent delocalized electrons. researchgate.net LOL provides a complementary view, highlighting regions of high orbital overlap. researchgate.net These studies can precisely map the bonding patterns and lone pair distributions in this compound.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in predicting the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely reaction mechanisms, locate the transition state structures, and calculate the activation energies. For reactions involving this compound, such as nucleophilic substitution at the acetonitrile group or electrophilic substitution on the aromatic ring, DFT calculations can be used to model the transition states and determine the energetic barriers, providing a theoretical basis for understanding its reactivity and potential transformations.

Derivatives, Analogues, and Chemical Libraries Based on 2 5 Chloro 2 Propoxyphenyl Acetonitrile Scaffold

Design Principles for Structural Modification

The structural modification of the 2-(5-chloro-2-propoxyphenyl)acetonitrile (B6257248) scaffold is guided by established medicinal chemistry principles aimed at optimizing molecular properties. These strategies include altering the compound's size, shape, and electronic distribution to influence its interaction with biological targets.

Key design principles include:

Conformational Restriction: A common strategy to enhance binding affinity and target selectivity is to reduce the flexibility of a molecule. nih.gov For the this compound scaffold, the propoxy group has several rotatable bonds. Introducing cyclic structures, such as forming a dihydrobenzofuran ring from the propoxy ether, can lock the conformation. This approach can lead to a more favorable interaction with a target receptor by reducing the entropic penalty of binding. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the central core of a molecule with a structurally different one while retaining similar biological activity. nih.gov Bioisosteric replacement is a more subtle modification where a functional group is replaced by another with similar physical or chemical properties. For instance, the nitrile group (-CN) could be replaced with other hydrogen bond acceptors or isosteres like a tetrazole ring. The propoxy group could be replaced with other alkyl ethers or thioethers to probe the impact on lipophilicity and metabolic stability.

Structure-Based and Ligand-Based Design: When the structure of a biological target is known, computer-aided drug design (CADD) can be used to design derivatives that fit optimally into the binding site. nih.gov If the target structure is unknown but active ligands have been identified, models can be built based on the common features (pharmacophore) of these ligands to guide the design of new analogues. chemrxiv.org Modifications would focus on the three main regions of the scaffold: the chlorophenyl ring, the propoxy linker, and the acetonitrile (B52724) group.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves a variety of organic chemistry reactions that allow for modification at different points on the scaffold. Strategies can range from single-step modifications to complex multi-step syntheses to generate significant structural diversity.

One detailed approach for creating a conformationally restricted analogue involves the synthesis of a 2,2-dimethyl-2,3-dihydrobenzofuran system from a related precursor, methyl 5-chloro-2-hydroxybenzoate. nih.gov This multi-step synthesis highlights several key reactions applicable to modifying the scaffold:

O-Alkylation: The synthesis can be initiated by alkylating the phenolic hydroxyl group. Microwave-assisted alkylation has been shown to improve yields and reduce reaction times compared to traditional heating methods. nih.gov

Claisen Rearrangement and Cyclization: These reactions are used to form new ring systems. For example, a Claisen rearrangement followed by a formic acid-promoted cyclization can be used to construct the dihydrobenzofuran ring. nih.gov

Side-Chain Construction: The acetonitrile side chain can be modified or built up through various reactions. A sequence involving a Wittig reaction, Corey-Chaykovsky cyclopropanation, and reduction of a Weinreb amide demonstrates a sophisticated method to construct a complex side chain. nih.gov

For generating larger libraries of derivatives, solid-phase organic synthesis (SPOS) is a powerful technique. mdpi.com This method involves attaching the scaffold to a solid support (resin) and then performing a series of reactions to build the derivatives. This approach is highly amenable to automation and parallel synthesis, allowing for the rapid creation of many compounds. mdpi.com

The following table summarizes various synthetic reactions that can be employed to create derivatives from the this compound scaffold or related precursors.

Reaction TypePurposeExample
O-Alkylation Modify the ether group; introduce different alkyl or functionalized chains.Reaction of the corresponding phenol (B47542) with various alkyl halides. nih.gov
Aromatic Substitution Introduce new substituents on the phenyl ring.Nitration followed by reduction to an amine, enabling further derivatization.
Nitrile Hydrolysis Convert the nitrile to a carboxylic acid or amide.Acid or base-catalyzed hydrolysis.
Cyclization Reactions Create fused ring systems for conformational constraint.Claisen rearrangement followed by acid-promoted cyclization to form a dihydrobenzofuran ring. nih.gov
Cross-Coupling Reactions Form new carbon-carbon or carbon-heteroatom bonds on the phenyl ring.Suzuki or Buchwald-Hartwig coupling on a halogenated precursor.
Reductive Amination Create amine derivatives from a related aldehyde or ketone.Titanium-mediated reductive amination on a solid-phase support. mdpi.com

Structure-Reactivity/Property Relationship Studies of Derivatives

Structure-property relationship (SPR) and structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence the physicochemical properties (e.g., solubility, stability) and biological activity of derivatives, respectively. nih.gov These studies guide the optimization process by linking specific structural features to desired outcomes.

The process involves synthesizing a series of related compounds and evaluating their properties. For example, to improve aqueous solubility, hydrophilic groups like hydroxyl or carboxylic acid moieties might be introduced. nih.gov To enhance metabolic stability, metabolically labile sites, such as the propoxy group, might be altered, for instance, by incorporating fluorine atoms.

While specific SPR/SAR studies on this compound derivatives are not extensively published, data from related scaffolds can provide valuable insights. For instance, a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives investigated how different substituents influenced their antioxidant activity. mdpi.com The findings demonstrate clear structure-property relationships.

The table below, based on data from this related system, illustrates how structural modifications can impact a specific biological property (antioxidant reducing power).

Compound/ModificationKey Structural FeatureRelative Reducing Power (Optical Density at 700 nm)
Lead Scaffold 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHigh
Derivative 1 Addition of an amino group to the phenyl ring (at position 3)1.675 (Strongest)
Derivative 2 Cyclization of the amino and hydroxyl groups into a benzoxazole (B165842) ring1.573 (Very Strong)
Ascorbic Acid (Reference) Standard Antioxidant1.341

Data adapted from a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. mdpi.com

This data shows that the introduction of an amino group significantly enhances the reducing power (a measure of antioxidant activity) compared to the reference compound, ascorbic acid. mdpi.com Such quantitative structure-property relationship (QSPR) analyses are essential for rational drug design. chemrxiv.org

Development of Chemical Libraries for Research Applications

A chemical library is a collection of stored chemicals, usually used in high-throughput screening. mdpi.com Developing a chemical library based on the this compound scaffold allows for the systematic exploration of the chemical space around this core structure. chemrxiv.org The goal is to generate a diverse set of molecules that can be screened against various biological targets to identify new "hit" compounds. cam.ac.uk

There are two main types of libraries that can be developed from this scaffold:

Diversity-Oriented Libraries: The aim is to maximize structural diversity. cam.ac.uk Using diversity-oriented synthesis (DOS), a wide range of different substituents and ring systems would be appended to the scaffold. This approach is valuable for phenotypic screening where the biological target may not be known. cam.ac.uk

Target-Focused Libraries: These libraries are designed based on knowledge of a specific biological target or target family (e.g., kinases, GPCRs). nih.gov The derivatives are designed to have a higher probability of interacting with the target. This approach generally leads to higher hit rates in screening campaigns. nih.gov

The construction of these libraries often relies on combinatorial chemistry techniques, particularly solid-phase synthesis, which enables the efficient and parallel production of thousands of compounds. mdpi.com By diversifying the scaffold at key positions—such as varying the ether chain, adding different substituents to the aromatic ring, and modifying the acetonitrile group—a large and valuable library can be created for drug discovery and chemical biology research.

Role As a Synthetic Intermediate and Advanced Research Applications Non Therapeutic/non Clinical

The strategic placement of a chloro, propoxy, and cyanomethyl group on the benzene (B151609) ring endows 2-(5-Chloro-2-propoxyphenyl)acetonitrile (B6257248) with a chemical versatility that is highly prized in synthetic organic chemistry. This section explores its role as a precursor in the construction of intricate molecular architectures.

Precursor in Complex Organic Synthesis

The presence of the activated methylene (B1212753) group adjacent to the nitrile function allows for a variety of chemical transformations, making it a key starting material for more complex molecules.

While direct, specific examples of the use of this compound in the synthesis of poly-condensed heterocyclic systems are not extensively documented in publicly available literature, the chemical functionalities inherent to its structure suggest its potential utility in such transformations. Acetonitrile (B52724) derivatives are well-established precursors for the construction of nitrogen-containing heterocycles. For instance, the Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles, is a classic method for the synthesis of cyclic ketones, which can then be further elaborated into various heterocyclic frameworks. The intramolecular version of this reaction is particularly useful for creating fused ring systems.

The general reactivity of the cyanomethyl group allows for its participation in cycloaddition reactions, which are powerful tools for the construction of complex cyclic systems. For example, [3+2] and [5+2] cycloaddition reactions are widely used in the synthesis of five- and seven-membered rings, respectively, which can be key components of poly-condensed heterocyclic natural products and other complex organic molecules.

Intermediate in the Formation of Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to core molecular frameworks that can be further functionalized to create libraries of compounds for various research purposes. The structure of this compound makes it an ideal starting point for the generation of such scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, each transformation opening up new avenues for molecular elaboration.

Application in Materials Science Research

Currently, there is a lack of specific research detailing the application of this compound in materials science. However, the broader class of organic nitriles and their derivatives are known to be utilized as building blocks for functional materials. For instance, the incorporation of polar nitrile groups can influence the electronic properties of organic semiconductors. The development of novel polymers and organic electronic materials often relies on the synthesis of highly functionalized aromatic building blocks, a category into which this compound falls.

Role in Mechanistic Biological Research (In Vitro/Preclinical, focused on chemical interaction, not therapeutic outcome)

The utility of this compound extends into the realm of chemical biology, where it can serve as a foundational structure for tools designed to investigate biological processes at the molecular level.

Investigations of Molecular Target Engagement Mechanisms (e.g., enzyme inhibition in vitro)

While no specific studies have been published demonstrating the direct use of this compound in enzyme inhibition assays, its structure contains motifs often found in biologically active molecules. The substituted phenyl ring can engage in hydrophobic and van der Waals interactions within protein binding pockets, while the nitrile group can act as a hydrogen bond acceptor.

In vitro studies with related acetonitrile-containing compounds have shown that this functional group can be crucial for binding to enzyme active sites. For instance, the nitrile group can mimic the carbonyl of a peptide bond and interact with key amino acid residues. Therefore, derivatives of this compound could potentially be synthesized and tested as inhibitors for various enzyme classes, with the goal of understanding the molecular determinants of binding and inhibition, rather than achieving a therapeutic effect.

Scaffold for Research Probes and Chemical Biology Tools

Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools often starts with a scaffold that can be readily modified to incorporate reporter groups (e.g., fluorescent dyes) or reactive groups for covalent labeling of target proteins. The structure of this compound provides multiple points for such modifications.

The propoxy group could be demethylated to a hydroxyl group, providing a handle for the attachment of fluorophores or other tags via an ether or ester linkage. The aromatic ring itself can be further functionalized, and the nitrile group can be converted to other functionalities to modulate the probe's reactivity and selectivity. For example, benzothiazoleacetonitrile derivatives have been successfully employed as recognition sites in fluorescent probes for the detection of specific analytes. This highlights the potential of the acetonitrile moiety within a larger scaffold to be part of a reactive or reporting element in a chemical biology tool.

Future Directions and Open Questions in the Research of 2 5 Chloro 2 Propoxyphenyl Acetonitrile

Unexplored Synthetic Routes and Reaction Pathways

The synthesis of substituted phenylacetonitriles is a well-established field; however, the specific preparation of 2-(5-Chloro-2-propoxyphenyl)acetonitrile (B6257248) can benefit from the exploration of more efficient, atom-economical, and environmentally benign methodologies. Current synthetic approaches often rely on classical multi-step sequences that may involve harsh reagents or produce significant waste. Future research could focus on developing novel synthetic strategies.

One promising, yet unexplored, avenue is the direct C-H functionalization of a suitable precursor. For instance, a transition-metal-catalyzed cross-coupling of (5-chloro-2-propoxyphenyl)methane with a cyanating agent could offer a more direct route, minimizing preparatory steps. Another area for investigation involves "one-pot" methodologies, where multiple reaction steps are performed in a single reaction vessel, thereby increasing efficiency and reducing purification needs. google.com

Alternative pathways that warrant investigation include:

Williamson Ether Synthesis followed by Cyanation: A route starting from 4-chlorophenol, involving nitration, reduction, diazotization to form 5-chloro-2-hydroxyphenol, followed by propylation and subsequent conversion of the phenol (B47542) to the cyanomethyl group. While logical, the efficiency of each step for this specific substitution pattern needs to be systematically optimized.

Palladium-Catalyzed Cyanomethylation: Direct cyanomethylation of 1-chloro-4-propoxybenzene (B3041664) derivatives using palladium catalysis could be a viable, though challenging, approach due to the need for precise control of regioselectivity. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): Exploring the use of microwave irradiation to accelerate key reaction steps, such as the etherification or the cyanation, could significantly reduce reaction times and potentially improve yields.

A comparative overview of potential, yet unexplored, synthetic strategies is presented below.

Synthetic Strategy Potential Precursors Key Reaction Type Anticipated Advantages Potential Challenges
Direct C-H Cyanomethylation1-Chloro-4-propoxybenzeneTransition-Metal CatalysisHigh atom economy, fewer stepsRegioselectivity control, catalyst cost
Nucleophilic Aromatic Substitution2,4-dichlorobenzonitrile, Sodium propoxideSNArPotentially high yieldHarsh reaction conditions, regioselectivity
Grignard/Organolithium Route5-Chloro-2-propoxybenzaldehydeCarbonyl addition, Dehydration, CyanationVersatilityMulti-step, moisture sensitivity
Microwave-Assisted SynthesisVariousMicrowave IrradiationRapid reaction times, improved yieldsSpecialized equipment, scalability

Further research into the reaction pathways of this compound itself is also crucial. The reactivity of the nitrile group and the aromatic ring could be exploited for the synthesis of novel heterocyclic compounds or complex molecular scaffolds. mdpi.com For example, radical cyclization reactions initiated at the benzylic position could lead to the formation of functionalized dihydroisoquinolines or other nitrogen-containing ring systems. researchgate.net

Advanced Spectroscopic Characterization Challenges

While standard spectroscopic techniques (NMR, IR, MS) can provide a basic structural confirmation of this compound, a deeper and more precise characterization presents several challenges that could be the focus of future research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromatic region of the ¹H NMR spectrum, while theoretically predictable, may exhibit complex splitting patterns due to second-order effects. Unambiguous assignment of the aromatic protons often requires advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Furthermore, Nuclear Overhauser Effect (NOE) experiments would be essential to definitively confirm the spatial relationship between the propoxy group protons and the adjacent aromatic proton.

Infrared (IR) Spectroscopy: The nitrile (C≡N) stretching frequency in IR spectroscopy is a key diagnostic peak. However, this vibrational mode can be complicated by Fermi resonance, an interaction with nearby combination bands or overtones, which can lead to peak splitting or shifting, making straightforward interpretation difficult. acs.org Future studies could employ isotopic labeling (e.g., using ¹³C or ¹⁵N) to decouple these interactions and precisely identify the fundamental C≡N stretching frequency.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition. However, the fragmentation pathways under electron ionization (EI) could be complex. A detailed study of the fragmentation pattern, supported by tandem mass spectrometry (MS/MS) experiments, is needed to create a definitive fragmentation library for this compound, which would be invaluable for its identification in complex mixtures.

Technique Potential Challenge Proposed Advanced Approach
¹H & ¹³C NMRSignal overlap and ambiguous assignment of aromatic protons and carbons.2D NMR (COSY, HSQC, HMBC, NOESY) for unambiguous correlation and spatial mapping.
Infrared (IR)Fermi resonance complicating the C≡N stretching band. acs.orgIsotopic labeling (¹³C, ¹⁵N) to isolate the nitrile vibration; comparison with computational vibrational frequency calculations.
Mass Spectrometry (MS)Complex fragmentation pattern under electron ionization.Tandem MS (MS/MS) experiments to elucidate fragmentation pathways; development of a reference fragmentation library.

Refinement of Computational Models

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. However, for a molecule like this compound, with its combination of a flexible alkyl chain, a polar nitrile group, and a halogenated aromatic ring, standard computational models may require significant refinement to achieve high accuracy.

Density Functional Theory (DFT) Calculations: While DFT is a workhorse for predicting molecular geometries, electronic properties, and spectroscopic data, the choice of functional and basis set is critical. Future work should involve benchmarking various DFT functionals to find the most accurate methods for predicting properties such as NMR chemical shifts, vibrational frequencies, and reaction barriers for this specific class of compounds. Incorporating explicit solvent models, rather than continuum models, may be necessary to accurately simulate its behavior in solution. nih.gov

Modeling Non-Covalent Interactions: The presence of a chlorine atom introduces the possibility of halogen bonding, a directional non-covalent interaction that can influence crystal packing and interactions with other molecules. nih.gov Accurately modeling the anisotropic distribution of electron density around the chlorine atom is a challenge for standard force fields and requires the use of quantum mechanical methods or specialized potentials. Refining models to account for halogen bonding is essential for predicting its solid-state structure and its potential role as a building block in materials science.

Reaction Dynamics: Predicting the outcomes of unexplored reaction pathways requires more than static calculations of transition states. Ab initio molecular dynamics (AIMD) simulations could provide invaluable insights into reaction mechanisms, particularly for complex, multi-step transformations or radical reactions.

Modeling Aspect Current Limitation / Challenge Proposed Refinement Strategy
Electronic Structure & SpectroscopyInaccuracy of standard DFT functionals for this specific substitution pattern.Benchmarking a wide range of functionals (e.g., hybrid, double-hybrid) against experimental spectroscopic data.
Solvation EffectsOver-simplification by implicit continuum solvent models.Employing explicit solvent models or mixed quantum-mechanical/molecular-mechanical (QM/MM) approaches.
Intermolecular InteractionsPoor description of halogen bonding by standard force fields. nih.govUtilizing high-level ab initio methods (e.g., CCSD(T)) or specifically parameterized force fields to model the σ-hole on the chlorine atom.
Reaction PredictionStatic models may not capture dynamic effects or complex reaction coordinates.Application of ab initio molecular dynamics (AIMD) to simulate reaction trajectories and identify unforeseen intermediates or pathways.

Novel Non-Clinical Applications and Methodological Advancements

Beyond its role as a potential synthetic intermediate, the unique structural features of this compound open up avenues for novel applications in materials science and as a tool for methodological advancements in chemistry.

Materials Science: The combination of a polar nitrile group and a halogenated aromatic ring makes this compound a candidate for incorporation into novel organic materials.

Liquid Crystals: The rod-like shape and polarity could be exploited in the design of new liquid crystalline materials.

Organic Emitters: The phenylacetonitrile (B145931) core can be a building block for fluorophores. rsc.org Functionalization of this scaffold could lead to new dyes for organic light-emitting diodes (OLEDs) or fluorescent probes, where the chloro and propoxy groups can be used to tune the photophysical properties. researchgate.net

Methodological Advancements:

Probes for Reaction Mechanism Studies: The compound could be used as a model substrate to study new catalytic reactions. The electronic properties of the aromatic ring are modulated by the electron-withdrawing chlorine and the electron-donating propoxy group, providing a sensitive system for investigating the effects of electronics on reaction rates and selectivity.

Ligand Development: The nitrile group is known to coordinate with transition metals. acs.org This molecule could serve as a precursor for developing novel ligands for catalysis or metal-organic frameworks (MOFs). The propoxy and chloro substituents would allow for fine-tuning the steric and electronic properties of the resulting metal complexes.

Bioconjugation: While clinical applications are outside the scope, the nitrile group can be chemically transformed into other functional groups (e.g., amines, carboxylic acids) that could be used for non-clinical bioconjugation, such as attaching fluorescent tags to proteins for in vitro assays.

Exploring these future directions will not only deepen the fundamental understanding of this compound but also unlock its potential as a valuable component in advanced chemical research and materials development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.